molecular formula C18H24N2O B1619105 2-(4-Hydroxyphenyl)-5-octylpyrimidine CAS No. 58415-63-7

2-(4-Hydroxyphenyl)-5-octylpyrimidine

Cat. No.: B1619105
CAS No.: 58415-63-7
M. Wt: 284.4 g/mol
InChI Key: QKHJFAHFTKYIEP-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-5-octylpyrimidine is a pyrimidine derivative characterized by a hydroxyphenyl group at position 2 and an octyl chain at position 5 of the pyrimidine ring. The hydroxyl group enhances polarity and hydrogen-bonding capacity, distinguishing it from alkoxy-substituted analogs.

Properties

CAS No.

58415-63-7

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

4-(5-octylpyrimidin-2-yl)phenol

InChI

InChI=1S/C18H24N2O/c1-2-3-4-5-6-7-8-15-13-19-18(20-14-15)16-9-11-17(21)12-10-16/h9-14,21H,2-8H2,1H3

InChI Key

QKHJFAHFTKYIEP-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Alkyl Chain Length Variations
  • 2-(4'-Hydroxyphenyl)-5-n-dodecylpyrimidine : A longer dodecyl chain increases hydrophobicity, reducing solubility in polar solvents compared to the octyl variant. This compound may exhibit higher melting points due to enhanced van der Waals interactions .
  • 2-(4'-Hydroxyphenyl)-5-n-heptylpyrimidine : A shorter heptyl chain decreases molecular weight (MW: ~340.5 g/mol) and improves solubility in organic solvents relative to the octyl derivative .
Substituent Type (Hydroxyl vs. Alkoxy)
  • 2-(4-(Hexyloxy)phenyl)-5-octylpyrimidine: Replacing the hydroxyl group with a hexyloxy substituent (MW: 340.5 g/mol) reduces polarity, making it more suitable for nonpolar applications like liquid crystals. The alkoxy group also improves thermal stability compared to the hydroxylated analog .
  • 2-(4-Octyloxyphenyl)-5-(4-octylphenyl)pyrimidine : Dual octyl and octyloxy groups (MW: 382.58 g/mol) enhance mesogenic properties, with phase transitions at Cr 68°C, SmC 152°C, N 174°C, and I (isotropic) .

Phase Behavior and Liquid Crystalline Properties

Compound Phase Transitions (°C) Key Features
2-(4-n-Dodecyloxyphenyl)-5-n-octylpyrimidine Cr 42, SmC 61.5, SmA 68.5, N 70, I Extended alkyl chains stabilize smectic phases
2-(4-Hydroxyphenyl)-5-octylpyrimidine Not reported Hydroxyl group likely disrupts mesophase formation due to H-bonding
5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine Not reported Alkoxy and alkyl chains favor nematic phases

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